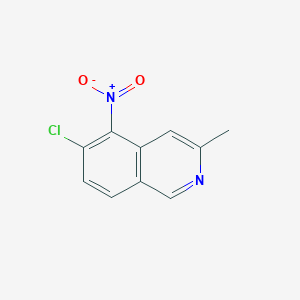

6-Chloro-3-methyl-5-nitroisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

919994-54-0 |

|---|---|

Molecular Formula |

C10H7ClN2O2 |

Molecular Weight |

222.63 g/mol |

IUPAC Name |

6-chloro-3-methyl-5-nitroisoquinoline |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-4-8-7(5-12-6)2-3-9(11)10(8)13(14)15/h2-5H,1H3 |

InChI Key |

LZWGQSIDFIXERP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2[N+](=O)[O-])Cl)C=N1 |

Origin of Product |

United States |

Synthetic Strategies for 6 Chloro 3 Methyl 5 Nitroisoquinoline

Direct Synthetic Routes to 6-Chloro-3-methyl-5-nitroisoquinoline

Direct synthesis focuses on the targeted modification of an existing 6-chloro-3-methylisoquinoline scaffold. The key transformation in this approach is the introduction of a nitro group at the C5 position.

The introduction of a nitro group onto the isoquinoline (B145761) ring is a classic electrophilic aromatic substitution reaction. The position of nitration is directed by the existing substituents on the ring. In the case of 6-chloro-3-methylisoquinoline, the presence of the chloro and methyl groups influences the regioselectivity of the nitration reaction. Generally, nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid.

For instance, the direct nitration of 6,7-dimethoxy-1-methylisoquinoline with fuming nitric acid at low temperatures has been shown to yield the 8-nitroisoquinoline derivative clockss.org. While this example involves a different substitution pattern, it demonstrates the feasibility of direct nitration on a substituted isoquinoline ring. The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was successfully achieved from 4-methoxyaniline through cyclization, nitration, and chlorination steps atlantis-press.com.

Achieving regioselectivity, the precise placement of the nitro group at the C5 position, is a critical aspect of the synthesis. The electronic effects of the existing chloro and methyl groups on the isoquinoline ring direct the incoming electrophile (the nitronium ion, NO₂⁺). The chloro group is a deactivating but ortho-, para-directing substituent, while the methyl group is an activating and ortho-, para-directing substituent. The interplay of these electronic effects, along with steric hindrance, will determine the final position of the nitro group.

In some cases, achieving the desired regioselectivity can be challenging, and a mixture of isomers may be formed. Therefore, careful control of reaction conditions such as temperature, reaction time, and the ratio of nitrating agents is crucial. Modern synthetic strategies may also employ directing groups to ensure the nitro group is introduced at the desired position, which can be later removed if necessary. The development of regioselective approaches is an active area of research, as demonstrated in the synthesis of isoxazole-based compounds where regioselective aromatic nucleophilic substitution of a nitro group is a key step mdpi.com.

Foundational Methodologies for Isoquinoline Ring System Construction

Bischler-Napieralski Reaction: This reaction is a well-established method for synthesizing 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) pharmaguideline.comorganic-chemistry.orgjk-sci.comwikipedia.org. The starting β-arylethylamide can be prepared from a corresponding phenethylamine and an acyl chloride or anhydride pharmaguideline.com. The presence of electron-donating groups on the aromatic ring facilitates the cyclization jk-sci.com.

Pictet-Spengler Reaction: This reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions name-reaction.comorganicreactions.org. The resulting tetrahydroisoquinoline can then be aromatized to the isoquinoline. The reaction proceeds through the formation of an imine intermediate, followed by an intramolecular electrophilic substitution name-reaction.comquimicaorganica.org. The Pictet-Spengler reaction is particularly effective when the aromatic ring is activated with electron-donating groups pharmaguideline.com.

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of isoquinolines, offering milder reaction conditions and broader substrate scope. bohrium.com Various 3d-transition metals like cobalt, manganese, iron, nickel, and copper are being explored as more sustainable alternatives to precious metals bohrium.com.

These methods often involve the C-H activation and annulation of suitable precursors. For example, rhodium(III)-catalyzed C-H activation of O-pivaloyl oximes with acryloylsilanes has been developed for the synthesis of highly functionalized isoquinolines researchgate.net. Similarly, rhodium(III)-catalyzed C-H/N-H bond functionalization of benzimidates with α-chloroaldehydes can afford isoquinolin-3-ol derivatives researchgate.net. Copper(I)-catalyzed multi-component reactions also provide an efficient route to isoquinolines researchgate.net.

Advanced Synthetic Modifications Leading to this compound Analogues

The regioselectivity of electrophilic aromatic substitution on the isoquinoline ring is influenced by the directing effects of the existing substituents and the reaction conditions. In acidic media, typically used for nitration (e.g., a mixture of nitric acid and sulfuric acid), the isoquinoline nitrogen is protonated, forming an isoquinolinium ion. This deactivates the heterocyclic ring towards electrophilic attack, directing the substitution to the benzene ring.

For 6-chloro-3-methylisoquinoline, the substituents would direct the incoming nitro group. The chloro group at position 6 is a deactivating, ortho-para director, while the methyl group at position 3 is an activating, ortho-para director. Nitration of quinoline and isoquinoline typically yields a mixture of 5- and 8-nitro isomers stackexchange.com. Considering the directing effects of the chloro and methyl groups, the formation of the 5-nitro isomer is a highly probable outcome. The reaction would likely proceed as shown in Figure 1.

Figure 1: Proposed Synthesis of this compound

A plausible synthetic route via nitration of 6-chloro-3-methylisoquinoline.

| Reactant | Reagents | Product | Reaction Type |

| 6-Chloro-3-methylisoquinoline | HNO₃, H₂SO₄ | This compound | Electrophilic Aromatic Substitution (Nitration) |

Following the successful synthesis of this compound, its structure provides multiple avenues for advanced synthetic modifications to generate a library of analogues. These modifications can target the nitro group, the chloro substituent, or the aromatic ring system through various modern synthetic methodologies.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group at the 5-position can activate the chloro group at the 6-position towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride ion by a variety of nucleophiles, leading to a diverse range of functionalized isoquinolines.

| Nucleophile | Resulting Analogue Functional Group | Potential Reagents |

| Amines | Amino | Alkylamines, Arylamines |

| Alkoxides | Alkoxy | Sodium methoxide, Sodium ethoxide |

| Thiolates | Thioether | Sodium thiomethoxide, Thiophenol with base |

| Azides | Azido | Sodium azide |

Table 1: Potential Nucleophilic Aromatic Substitution Reactions on this compound

Research on related nitroquinolines and nitroisoquinolines has demonstrated the feasibility of such substitutions. For instance, direct SNH amidation of 5-nitroisoquinoline has been achieved, showcasing the reactivity of the isoquinoline core towards nucleophilic attack nih.govresearchgate.net.

Reduction of the Nitro Group and Subsequent Functionalization

The nitro group itself is a versatile functional handle. Its reduction to an amino group opens up a vast array of subsequent chemical transformations. The resulting 6-chloro-3-methylisoquinolin-5-amine is a key intermediate for the synthesis of a wide variety of derivatives.

Common reduction methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction with metals in acidic media (e.g., SnCl₂/HCl or Fe/HCl).

Once the amino group is installed, it can be further functionalized through:

Diazotization and Sandmeyer-type Reactions: Conversion of the amino group to a diazonium salt, which can then be displaced by various substituents such as halogens, cyano, or hydroxyl groups.

Amide and Sulfonamide Formation: Acylation with acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent at the 6-position is also amenable to palladium-catalyzed cross-coupling reactions, a powerful tool for C-C and C-N bond formation. While the presence of the nitro group can sometimes interfere with these reactions, successful couplings on nitroarenes have been reported acs.org.

| Coupling Reaction | Coupling Partner | Resulting Linkage | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | Arylboronic acids/esters | Biaryl | Pd(PPh₃)₄, Pd(dppf)Cl₂ with a base |

| Buchwald-Hartwig Amination | Amines | Arylamine | Pd₂(dba)₃ with a phosphine ligand and a base |

| Sonogashira Coupling | Terminal alkynes | Arylalkyne | PdCl₂(PPh₃)₂, CuI with a base |

| Heck Coupling | Alkenes | Arylalkene | Pd(OAc)₂ with a phosphine ligand and a base |

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling of chloroquinoxaline N-oxides with arylboronic acids has been shown to be efficient, suggesting that similar reactions could be applied to this compound dntb.gov.uaresearchgate.net. Furthermore, recent advances have enabled the reductive arylation of nitroarenes with chloroarenes, providing another potential route to complex diarylamine structures nih.gov.

Through the strategic application of these advanced synthetic modifications, a diverse library of analogues of this compound can be generated, enabling further exploration of their chemical and physical properties.

Chemical Reactivity and Transformation Studies of 6 Chloro 3 Methyl 5 Nitroisoquinoline

Reactivity of the Nitro Group

The electron-withdrawing nature of the nitro group at the C5 position significantly influences the electronic properties of the isoquinoline (B145761) ring system. It not only activates the ring for certain nucleophilic attacks but also serves as a functional handle for various transformations, most notably reduction to an amino group.

Reduction Reactions to Amine Derivatives

The transformation of the nitro group into an amine is a fundamental reaction that provides access to a key synthetic intermediate, 5-amino-6-chloro-3-methylisoquinoline. This conversion is typically achieved through catalytic hydrogenation or, more commonly in laboratory settings, using metal-based reducing agents in an acidic medium. A well-established method for the reduction of a similar substrate, 3-chloro-5-nitro-isoquinoline, involves the use of powdered iron in a mixture of glacial acetic acid and water. prepchem.com This process begins with the slow addition of iron to a heated solution of the nitro compound, followed by a period of stirring to ensure the reaction goes to completion. prepchem.com The resulting amine is a versatile precursor for the synthesis of a wide array of derivatives, including amides, sulfonamides, and diazonium salts, which can be further functionalized.

| Reaction | Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Nitro Group Reduction | 3-Chloro-5-nitro-isoquinoline | Powdered Iron, Glacial Acetic Acid, Water | 60-70°C, 2 hours | 3-Chloro-5-amino-isoquinoline | ~78% | prepchem.com |

Nucleophilic Aromatic Substitution of Hydrogen (SNH) Reactions

The nitro group strongly activates the isoquinoline ring for Nucleophilic Aromatic Substitution of Hydrogen (SNH), a process where a nucleophile displaces a hydrogen atom directly from the electron-deficient aromatic ring. pageplace.de In the case of 5-nitroisoquinoline derivatives, nucleophilic attack is directed to the ortho (C6) and para (C8) positions relative to the nitro group. nih.gov The mechanism involves the initial addition of the nucleophile to form a σH-adduct, an anionic intermediate that has lost its aromaticity. nih.gov Aromatization is then achieved through an oxidation step, which formally removes a hydride ion. pageplace.de

Studies on 5-nitroisoquinoline with amide anions have shown that the reaction regioselectivity can be influenced by reaction conditions. nih.gov The interaction can lead to a mixture of 8-amino-5-nitroisoquinolines (from para-attack) and 6-amino-5-nitrosoisoquinolines (from ortho-attack). nih.gov The formation of the nitroso derivative results from an alternative aromatization pathway of the ortho σH-adduct, involving proton transfer and subsequent elimination of a water molecule. nih.gov This reactivity highlights a powerful method for C-N bond formation directly on the isoquinoline core without pre-existing leaving groups at the target positions.

Reactivity of the Chlorine Substituent

The chlorine atom at the C6 position serves as a conventional leaving group, enabling a variety of transformations, particularly transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). Its reactivity is enhanced by the presence of the ortho-nitro group, which activates the C-Cl bond toward nucleophilic attack.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom on the 6-chloro-3-methyl-5-nitroisoquinoline scaffold is a suitable handle for such transformations.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a biaryl linkage. This method is widely used for its functional group tolerance and mild reaction conditions. The coupling of chloro-quinoline derivatives has been successfully demonstrated using catalysts like tetrakis(triphenylphosphine)palladium(0). researchgate.net

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene, again using a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction is highly valuable for the synthesis of stilbene and cinnamate derivatives.

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an internal alkyne. wikipedia.orgorganic-chemistry.org It is a reliable method for introducing alkynyl moieties into aromatic systems. chemrxiv.org

These reactions provide a modular approach to elaborate the isoquinoline core, allowing for the introduction of diverse aryl, vinyl, and alkynyl substituents at the C6 position.

| Reaction Type | Substrate Example | Coupling Partner | Catalyst System | Base | Product Type | Reference |

| Suzuki-Miyaura | 4-Chloro-quinoline derivative | Arylboronic Acid | Pd(PPh₃)₄ | Base (e.g., K₂CO₃) | 4-Aryl-quinoline | researchgate.net |

| Heck | Aryl Halide | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand | Base (e.g., Et₃N) | Substituted Alkene | wikipedia.org |

| Sonogashira | Aryl Halide | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Amine Base | Internal Alkyne | wikipedia.orgorganic-chemistry.org |

Nucleophilic Displacement Reactions

The chlorine atom at C6 is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group at the adjacent C5 position. ambeed.com This ortho-activation significantly lowers the energy barrier for the addition of a nucleophile to the carbon atom bearing the chlorine. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion to yield 6-substituted-3-methyl-5-nitroisoquinolines. The efficiency of these reactions makes SNAr a straightforward and widely applicable method for introducing diverse functional groups at the C6 position. Studies on analogous chloro-nitropyridine systems demonstrate that such reactions proceed readily, often at room temperature or with gentle heating. rsc.org

Directed Metalation and Functionalization

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgorganic-chemistry.orgwikipedia.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of substituents. harvard.edu

In the case of this compound, several functionalities could potentially act as DMGs, including the isoquinoline nitrogen, the C5-nitro group, and the C6-chloro group. The relative directing ability of these groups and the inherent acidity of the ring protons determine the site of metalation.

Directing effect of the Isoquinoline Nitrogen: The lone pair of electrons on the isoquinoline nitrogen atom can direct metalation to the C-1 position.

Directing effect of the Nitro Group: The strongly electron-withdrawing nitro group at C-5 significantly increases the acidity of the adjacent proton at C-4, making it a likely site for deprotonation.

Directing effect of the Chloro Group: The chloro group at C-6 can direct metalation to the C-7 position.

Competition between these directing effects would determine the ultimate regiochemical outcome. The pronounced acidifying effect of the nitro group on the C-4 proton suggests that metalation at this position would be highly favorable.

Table 1: Potential Sites for Directed Metalation of this compound

| Directing Group | Potential Site of Metalation | Influencing Factor |

|---|---|---|

| Isoquinoline Nitrogen | C-1 | Coordination with organolithium reagent. |

| C5-Nitro Group | C-4 | Strong inductive and resonance electron-withdrawing effect, increasing proton acidity. |

Functionalization at the metalated position can be achieved by quenching the generated aryllithium intermediate with an appropriate electrophile, allowing for the introduction of various substituents such as alkyl, carbonyl, or silyl groups.

Reactivity of the Methyl Group

The reactivity of a methyl group on an isoquinoline ring is highly dependent on its position. Methyl groups at the C-1 position are known to be significantly more reactive than those at the C-3 position due to the electronic influence of the ring nitrogen. thieme-connect.de

Functionalization at the Methyl Position (e.g., oxidation, halogenation)

The C-3 methyl group in this compound is expected to exhibit relatively low reactivity.

Oxidation: The oxidation of a 3-methyl group on an isoquinoline ring is substantially more challenging than the oxidation of a 1-methyl group. thieme-connect.de Reagents like selenium dioxide have been used for the oxidation of 3-methylisoquinoline, but this often results in a mixture of products, including the corresponding isoquinoline-3-carbaldehyde and isoquinoline-3-carboxylic acid, typically in low yields. thieme-connect.deacs.orgacs.org The presence of the electron-withdrawing nitro and chloro groups on the benzene ring of the target molecule is unlikely to significantly enhance the reactivity of the distal C-3 methyl group.

Halogenation: Halogenation of the methyl group would likely proceed via a free-radical mechanism, initiated by UV light or a radical initiator. youtube.commt.com This would involve the substitution of one or more hydrogen atoms of the methyl group with halogen atoms (e.g., chlorine or bromine) to form the corresponding halomethyl, dihalomethyl, or trihalomethyl derivatives. However, specific studies on the halogenation of the methyl group in this compound are not extensively documented.

Participation in Condensation Reactions

The C-3 methyl group of isoquinoline is generally not sufficiently acidic to readily participate in condensation reactions with aldehydes or other carbonyl compounds, a reaction more characteristic of 1-methylisoquinolines. thieme-connect.de The acidity of the methyl protons would need to be enhanced for such reactions to occur. One common strategy to increase the reactivity of a methyl group in such systems is through the quaternization of the ring nitrogen. The resulting isoquinolinium salt exhibits increased acidity of the methyl protons, facilitating their removal by a base and subsequent condensation.

Regioselectivity and Chemoselectivity in Transformations

The presence of multiple functional groups on the this compound ring system makes regioselectivity and chemoselectivity key considerations in its chemical transformations. mdpi.comrsc.org The strong electron-withdrawing nitro group at the C-5 position plays a dominant role in directing the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgnih.govopenstax.org

The nitro group activates the positions ortho (C-6) and para (C-8) to it for nucleophilic attack. libretexts.org In this compound, the chloro group is located at the activated C-6 position. Consequently, this compound is highly susceptible to SNAr, where a nucleophile displaces the chloride leaving group. thieme-connect.de Studies on the related compound 5-nitroisoquinoline have shown that nucleophilic substitution of hydrogen (SNH) with amide anions occurs at the C-6 and C-8 positions. mdpi.com This further supports the enhanced reactivity of the C-6 position in the target molecule.

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution

| Reagent/Reaction Type | Position of Attack | Controlling Factor | Expected Product |

|---|

Chemoselectivity would be important when using nucleophiles that could also potentially react with the methyl or nitro groups. However, the high propensity for SNAr at the C-6 position is expected to be the dominant reaction pathway under typical nucleophilic substitution conditions.

Cascade and Tandem Reactions Involving the Isoquinoline Core

Cascade and tandem reactions are efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. nih.gov While many cascade reactions focus on the synthesis of the isoquinoline ring itself, nih.gov a pre-functionalized core like this compound can serve as a substrate for subsequent cascade transformations.

For instance, a reaction sequence could be initiated by a nucleophilic aromatic substitution at the C-6 position. If the incoming nucleophile contains another reactive moiety, it could then participate in an intramolecular reaction with another part of the isoquinoline molecule. An example could involve an initial SNAr reaction followed by an intramolecular cyclization, potentially involving the C-4 position or the methyl group, to construct fused heterocyclic systems. The specific design of such cascade reactions would depend on the nature of the reactants and the reaction conditions employed.

Spectroscopic Characterization and Structural Elucidation in Research Context

Advanced Vibrational Spectroscopy (FT-IR, Raman)

No specific Fourier-Transform Infrared (FT-IR) or Raman spectroscopy data for 6-Chloro-3-methyl-5-nitroisoquinoline could be located in the reviewed literature. Typically, an FT-IR spectrum would be expected to show characteristic peaks for the C-Cl, C-N, N=O (from the nitro group), and C-H bonds, as well as aromatic C=C stretching vibrations. Similarly, Raman spectroscopy would provide complementary information on the vibrational modes of the molecule. For the related compound, 6-Chloroquinoline, FT-IR data has been recorded, which could offer a preliminary comparative basis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Specific ¹H NMR and ¹³C NMR spectra for this compound are not available in the public domain. Such spectra would be crucial for confirming the molecular structure by showing the chemical shifts and coupling constants of the protons and carbon atoms in the molecule. For instance, the ¹H NMR spectrum would be expected to show distinct signals for the methyl group protons and the aromatic protons on the isoquinoline (B145761) ring system. Data is available for similar compounds, such as 6-Chloroquinoline, which presents a reference for the expected chemical shifts of protons on the quinoline core. chemicalbook.com

Mass Spectrometry (MS, HRMS) for Molecular Identity and Purity

While High-Resolution Mass Spectrometry (HRMS) data for analogous compounds can be found, specific MS and HRMS data for this compound is not documented in the available resources. This technique would be essential for confirming the molecular weight and elemental composition of the compound.

X-ray Diffraction Analysis for Solid-State Structure

There is no published crystal structure or X-ray diffraction data for this compound. X-ray crystallography would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Electronic Absorption and Fluorescence Spectroscopy

Information regarding the electronic absorption (UV-Vis) and fluorescence spectroscopy of this compound is not available. For the related compound 3-Chloro-5-nitroisoquinoline, strong absorptions at approximately 250 nm and 590 nm have been reported. biosynth.com The absorption at the lower wavelength is attributed to the heterocyclic ring system, while the absorption at the higher wavelength is associated with the aromatic system. biosynth.com It would be expected that this compound would exhibit a unique absorption and emission spectrum based on its specific substitution pattern.

Theoretical and Computational Studies of 6 Chloro 3 Methyl 5 Nitroisoquinoline

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the entire potential energy surface of a reaction. mdpi.com DFT calculations can be used to identify the structures of reactants, products, intermediates, and, most importantly, transition states. By calculating the activation energies (the energy barrier between reactants and the transition state), chemists can predict the feasibility and rate of a chemical reaction. mdpi.com For a molecule like 6-Chloro-3-methyl-5-nitroisoquinoline, these methods could be applied to study reactions such as nucleophilic aromatic substitution at the chloro-position or reactions involving the nitro group, providing a detailed, step-by-step understanding of the molecular transformations. mdpi.com

Prediction of Reactivity and Selectivity

The prediction of chemical reactivity and selectivity is a major application of computational studies. FMO and NBO analyses are central to this endeavor. researchgate.netresearchgate.net The distribution of the HOMO and LUMO across the molecule indicates the most likely sites for electrophilic and nucleophilic attack, respectively.

Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) surface provides a visual map of charge distribution. dergi-fytronix.com On an MEP map, electron-rich regions (negative potential) are susceptible to electrophilic attack, while electron-deficient regions (positive potential) are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitro group's oxygen atoms and the ring nitrogen, while positive potential might be located near the hydrogen atoms and the carbon atom attached to the chlorine.

Molecular Dynamics Simulations

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach can be used to study conformational changes, molecular vibrations, and the interactions of this compound with its environment, such as solvent molecules or a biological receptor. These simulations are crucial for understanding how the molecule behaves in a realistic, dynamic setting, which is particularly important for applications in materials science and drug design.

Quantum Chemical Descriptors for Structure-Property Relationships

Quantum chemical descriptors are fundamental parameters derived from the electronic structure of a molecule. They are crucial in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which aim to correlate the chemical structure of a compound with its biological activity or physical properties. scispace.comtandfonline.comscribd.com These descriptors provide insights into the reactivity, stability, and intermolecular interactions of a molecule. irjweb.comresearchgate.net The calculation of these parameters is typically performed using computational methods such as Density Functional Theory (DFT). mdpi.comrsc.orgnih.gov

Key Quantum Chemical Descriptors

A variety of quantum chemical descriptors can be calculated to predict the behavior of this compound. These descriptors help in understanding its potential as a reactive agent and its interactions with other molecules.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors in predicting a molecule's reactivity. ossila.comwuxiapptec.com

HOMO: The energy of the HOMO is associated with the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor. irjweb.comresearchgate.net

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor. ossila.comwuxiapptec.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a significant indicator of the molecule's chemical stability and reactivity. irjweb.comossila.comresearchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small gap suggests that the molecule is more reactive. researchgate.netstackexchange.com

Global Reactivity Descriptors

Global reactivity descriptors provide a general overview of the molecule's reactivity. These are often derived from the HOMO and LUMO energies.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. acs.org |

| Chemical Hardness (η) | η = (I - A) / 2 | Represents the resistance of a molecule to change its electron distribution. rsc.org A larger value indicates a "harder" and less reactive molecule. researchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity for "softer" molecules. researchgate.net |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the ability of a molecule to accept electrons. |

Local Reactivity Descriptors

While global descriptors describe the molecule as a whole, local reactivity descriptors, such as the Fukui function, can predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. chemtools.orgnih.gov This is particularly useful for understanding the regioselectivity of chemical reactions involving this compound.

Application in Structure-Property Relationships

For a molecule like this compound, these quantum chemical descriptors would be invaluable for:

Predicting Reaction Mechanisms: By identifying the most likely sites for electrophilic and nucleophilic attack, researchers can hypothesize reaction pathways.

Drug Design: In medicinal chemistry, QSAR models built upon these descriptors can predict the biological activity of new derivatives without the need for immediate synthesis and testing. tandfonline.comucsb.edu

Materials Science: Understanding the electronic properties can aid in the design of new materials with specific electronic or optical properties. ossila.com

An Examination of this compound: A Research Intermediate with Unrealized Potential

While the isoquinoline (B145761) scaffold is a cornerstone in medicinal chemistry and materials science, specific research and applications for the derivative this compound remain notably absent from publicly available scientific literature. This article explores the potential applications of this compound as a research intermediate and advanced material precursor, drawing inferences from the known reactivity and properties of its constituent functional groups and the broader class of isoquinoline derivatives. It is crucial to note that the following sections are based on general chemical principles and studies of analogous compounds, as direct research on this compound is not documented.

Applications As a Research Intermediate and Advanced Material Precursor

The unique substitution pattern of 6-Chloro-3-methyl-5-nitroisoquinoline, featuring chloro, methyl, and nitro groups on the isoquinoline (B145761) core, suggests a versatile platform for chemical modifications. These functional groups offer distinct reaction sites, positioning the compound as a potentially valuable, yet currently unexplored, building block in several areas of chemical research.

In the field of complex organic synthesis, substituted isoquinolines are prized intermediates. The chloro group at the 6-position of this compound can serve as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the introduction of diverse aryl, vinyl, or alkyl substituents. researchgate.net The nitro group at the 5-position is a strong electron-withdrawing group, which can influence the reactivity of the isoquinoline ring system and can itself be a precursor to an amino group through reduction. This amino functionality opens up a vast array of subsequent chemical transformations, including diazotization and amide bond formation. The methyl group at the 3-position can also be functionalized, for instance, through oxidation or halogenation, to further elaborate the molecular structure. The combination of these reactive sites makes this compound a theoretically attractive starting material for the construction of more complex, polyfunctional molecules. However, no specific synthetic applications of this compound have been reported in the literature.

Isoquinoline and its derivatives are well-established pharmacophores found in numerous natural products and synthetic drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.netnuph.edu.ua The presence of a nitro group in a heterocyclic system is often associated with significant biological activity. mdpi.comnih.gov For instance, nitro-containing compounds have been investigated for their antimicrobial and anticancer properties. organic-chemistry.orgresearchgate.netresearchgate.net The reduction of the nitro group to an amine is a common metabolic activation pathway and can also be performed synthetically to generate aminoisoquinoline derivatives, which are key intermediates in the synthesis of biologically active compounds. nih.govresearchgate.net

The chloro and methyl groups can also modulate the biological activity of the molecule by influencing its lipophilicity, steric profile, and metabolic stability. Halogenated isoquinolines, for example, have been studied for their antimicrobial effects. nih.gov While the specific biological profile of this compound has not been investigated, its structural features suggest that it could serve as a precursor for the synthesis of novel, biologically active molecules for research purposes.

Table 1: Potential Bioactive Scaffolds Derivable from this compound

| Precursor Functional Group | Potential Transformation | Resulting Scaffold | Potential Biological Relevance |

|---|---|---|---|

| 5-Nitro | Reduction | 5-Aminoisoquinoline | Precursor for amides, sulfonamides, ureas with potential anticancer or antimicrobial activity. |

| 6-Chloro | Cross-coupling | 6-Aryl/Alkylisoquinoline | Modulation of steric and electronic properties to optimize target binding. |

Substituted aromatic and heterocyclic compounds are of great interest in the development of organic electronic materials, including organic light-emitting diodes (OLEDs). The electronic properties of the isoquinoline core can be tuned by the introduction of electron-donating and electron-withdrawing substituents, which affects the HOMO and LUMO energy levels of the molecule. researchgate.netnih.govnih.govsemanticscholar.org The nitro group is a strong electron-withdrawing group, and its presence on the isoquinoline ring would be expected to lower both the HOMO and LUMO energy levels, potentially making the compound suitable as an electron-transporting or emissive material in OLED devices.

Furthermore, the chloro and methyl groups can influence the solid-state packing and morphological stability of thin films, which are crucial factors for device performance and longevity. While there is extensive research on various heterocyclic compounds for OLED applications, there are no specific reports on the use of this compound in this field. amerigoscientific.com Its potential in this area remains purely theoretical at this point.

Isoquinoline and its derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, particularly in acidic media. nih.gov The inhibitory effect is generally attributed to the adsorption of the isoquinoline molecules onto the metal surface, forming a protective layer that hinders the corrosion process. The presence of heteroatoms (like nitrogen) and pi-electrons in the aromatic system facilitates this adsorption.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Aminoisoquinoline |

Structure Activity Relationship Sar and Ligand Design Studies

Investigation of Functional Group Influence on Molecular Interactions

The biological activity of a molecule is intrinsically linked to the nature and position of its functional groups, which dictate its interactions with biological macromolecules. For 6-chloro-3-methyl-5-nitroisoquinoline, each substituent is expected to play a distinct role in its molecular interactions.

The 6-Chloro Group: The chlorine atom at the 6-position is an electron-withdrawing group that can significantly influence the electronic properties of the isoquinoline (B145761) ring system. In related heterocyclic structures, such as 6-chloro-1-phenylbenzazepines, the presence of a 6-chloro group has been shown to enhance affinity for certain biological targets, such as the dopamine D1 receptor. mdpi.comcuny.edu This enhancement can be attributed to favorable hydrophobic interactions or the formation of halogen bonds with the target protein. In a series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives, the chloro-substituent was part of a scaffold that exhibited potent anti-hepatitis B virus activity. nih.gov

The 3-Methyl Group: The methyl group at the 3-position can impact ligand-protein binding in several ways. It can contribute to binding affinity through hydrophobic interactions, fitting into a well-defined hydrophobic pocket on the protein surface. nih.gov The strategic placement of a methyl group can also induce a conformational change in the ligand that is more favorable for binding. nih.govresearchgate.net In some instances, the addition of a single methyl group can dramatically increase binding affinity, a phenomenon sometimes referred to as the "magic methyl" effect. researchgate.net Studies on 1-phenylbenzazepines have indicated that a C-3′ methyl substituent can be critical for the affinity towards the D1 receptor. mdpi.comcuny.edu

The 5-Nitro Group: The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence can significantly alter the electronic landscape of the isoquinoline ring, influencing its reactivity and potential for polar interactions. The nitro group is a known pharmacophore in a variety of biologically active molecules, contributing to their mechanism of action, which can involve redox reactions within cells. nih.gov In many heterocyclic compounds, the nitro group is essential for their biological activity, including antimicrobial and anticancer effects. nih.govnih.gov The ability of the nitro group to form hydrogen bonds can be crucial for anchoring the ligand within the binding site of a target protein.

The interplay of these functional groups—the electron-withdrawing nature of the chloro and nitro groups and the hydrophobic contribution of the methyl group—creates a unique electronic and steric profile for this compound, suggesting its potential for specific and potent interactions with biological targets.

Scaffold for Pharmacophore Development

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. The this compound structure serves as a rigid scaffold that can be elaborated upon to develop novel pharmacophores. The isoquinoline core provides a defined spatial orientation for the appended functional groups.

The diverse biological activities of isoquinoline and its derivatives, including antitumor and antimicrobial properties, highlight its versatility as a core structure in drug discovery. rsc.orgnih.gov By systematically modifying the substituents on the this compound scaffold, new ligands with tailored activities can be designed. For example, replacing the existing functional groups with other substituents or adding new functional groups at other positions on the isoquinoline ring can lead to the development of ligands with improved affinity, selectivity, and pharmacokinetic properties.

The combination of a hydrogen bond acceptor (nitro group), a hydrophobic element (methyl group), and a halogen bond donor (chloro group) on a rigid aromatic scaffold makes this compound a promising starting point for the design of new pharmacophoric models.

Computational Approaches in Ligand Design (e.g., molecular docking, QSAR)

Computational methods are invaluable tools in modern drug discovery and ligand design. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies can provide significant insights into the potential interactions and activities of this compound and its derivatives, even in the absence of extensive experimental data.

Molecular Docking: This computational technique can be used to predict the preferred binding orientation of this compound within the active site of a target protein. By simulating the interactions between the ligand and the protein, researchers can identify key binding interactions, such as hydrogen bonds involving the nitro group and hydrophobic interactions with the methyl and chloro groups. This information can guide the design of new analogs with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs based on the this compound scaffold, QSAR models could be developed to predict the activity of new, unsynthesized compounds. These models can help to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are most important for the desired biological activity.

Modulating Interactions with Biological Targets for Research Tools

Chemical probes or research tools are essential for studying the function of biological targets. By systematically modifying the structure of this compound, it is possible to develop a series of compounds that can be used to probe the structure and function of specific proteins.

For instance, the synthesis of analogs with variations at the 3, 5, and 6 positions would allow for a detailed exploration of the SAR for a given biological target. This could involve:

Varying the size and hydrophobicity of the group at the 3-position: Replacing the methyl group with larger or smaller alkyl groups, or with polar functional groups, would provide insights into the steric and electronic requirements of the binding pocket.

Modifying the electronic properties at the 5-position: Replacing the nitro group with other electron-withdrawing or electron-donating groups would help to understand the role of electronics in binding affinity and activity.

Exploring different halogens at the 6-position: Substituting the chloro group with fluoro, bromo, or iodo groups could fine-tune the halogen bonding and hydrophobic interactions with the target.

Such a systematic approach would not only elucidate the key interactions between this chemical scaffold and its biological target but also lead to the development of potent and selective research tools for studying complex biological processes.

Future Research Directions and Unexplored Potential

Green Chemistry Approaches in Synthesis and Derivatization

The traditional synthesis of substituted isoquinolines often involves multi-step procedures employing harsh reagents and generating significant waste. Future research should prioritize the development of more environmentally benign synthetic routes to 6-Chloro-3-methyl-5-nitroisoquinoline and its derivatives. Key areas of focus include:

Alternative Nitration and Chlorination Methods: The classical methods for introducing nitro and chloro groups often utilize strong acids and hazardous chlorinating agents. Research into milder, more selective reagents, such as solid-supported catalysts or enzymatic transformations, could significantly improve the green credentials of the synthesis.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and reduced waste generation compared to batch processes. The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production.

Solvent Selection: A critical aspect of green chemistry is the use of safer, renewable, and less toxic solvents. Investigations into replacing traditional solvents like dimethylformamide (DMF) and chlorinated hydrocarbons with greener alternatives such as ionic liquids, supercritical fluids, or bio-based solvents would be a significant advancement.

Photoredox Catalysis and C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool for molecular diversification, and photoredox catalysis has emerged as a mild and efficient method for achieving these transformations. researchgate.netnih.gov The isoquinoline (B145761) core of this compound possesses several C-H bonds that could be targets for such reactions.

Future research in this area could explore:

Site-Selective C-H Arylation, Alkylation, and Amination: Utilizing various photoredox catalysts, it may be possible to selectively introduce new functional groups at different positions on the isoquinoline ring. nih.gov The electronic nature of the existing substituents will play a crucial role in directing this regioselectivity.

Dual Catalysis Systems: Combining photoredox catalysis with other catalytic cycles, such as transition metal catalysis, could enable novel and complex transformations that are not accessible through single catalytic systems.

Radical-Mediated Reactions: The generation of radical intermediates via photoredox catalysis can open up new avenues for the derivatization of the methyl group or for the introduction of functionalities through radical addition reactions to the isoquinoline ring. nih.gov

Mechanistic Insights into Complex Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing existing reactions and designing new ones. The interplay of the electronic effects of the chloro, methyl, and nitro groups creates a complex and interesting chemical landscape.

Future mechanistic studies should aim to:

Elucidate Reaction Pathways: Detailed kinetic and computational studies can provide insights into the transition states and intermediates involved in nucleophilic aromatic substitution, cross-coupling reactions, and C-H functionalization.

Predict Regioselectivity: Density Functional Theory (DFT) calculations can be employed to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of selective derivatization strategies.

Investigate the Role of Catalysts: Understanding the precise role of catalysts in promoting reactions will enable the development of more efficient and selective catalytic systems.

Advanced Material Science Applications

The unique electronic and photophysical properties that can be expected from a molecule containing both electron-donating and electron-withdrawing groups make this compound an attractive candidate for applications in materials science.

Potential research directions include:

Organic Electronics: The π-conjugated system of the isoquinoline ring, modulated by the substituents, could be exploited in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Nonlinear Optical (NLO) Materials: Molecules with large hyperpolarizabilities are essential for NLO applications. The push-pull nature of the substituents on the isoquinoline core suggests that derivatives of this compound could exhibit significant NLO properties.

Sensors and Switches: The reactivity of the chloro and nitro groups could be utilized to develop chemosensors that respond to specific analytes through changes in their optical or electronic properties. Photochromic derivatives could also be explored for use as molecular switches.

Design of Novel Chemical Probes and Tools

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The this compound scaffold provides a versatile platform for the development of such tools.

Future research in this domain could focus on:

Fluorescent Probes: By attaching fluorophores to the isoquinoline core, it may be possible to create probes that can visualize specific cellular components or processes.

Affinity-Based Probes: The chloro group can act as a reactive handle for attaching the molecule to proteins or other biomolecules, allowing for the identification and study of their targets.

Photoaffinity Labels: Incorporating a photolabile group would enable the creation of probes that can be covalently attached to their biological targets upon irradiation, facilitating target identification and validation.

Q & A

Q. How can researchers integrate this compound into interdisciplinary studies (e.g., materials science)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.